Cas no 2034420-61-4 (N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine)

N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine is a synthetic organic compound featuring a pyrimidin-2-amine core linked to an azetidin-3-yl moiety, further functionalized with a 2,6-difluorobenzoyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the difluorobenzoyl group enhances metabolic stability and bioavailability, while the azetidine ring contributes to conformational rigidity, potentially improving target binding affinity. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel bioactive molecules. The compound is particularly relevant in the synthesis of kinase inhibitors and other small-molecule therapeutics, offering a versatile scaffold for drug discovery applications.
N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine structure
2034420-61-4 structure
Product Name:N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine
CAS No:2034420-61-4
MF:C14H12F2N4O
MW:290.268089294434
CID:6578545
PubChem ID:119103795
Update Time:2025-05-21

N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine
    • 2034420-61-4
    • N-[1-(2,6-difluorobenzoyl)azetidin-3-yl]pyrimidin-2-amine
    • (2,6-difluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
    • F6550-4565
    • (2,6-difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
    • AKOS026703713
    • Inchi: 1S/C14H12F2N4O/c15-10-3-1-4-11(16)12(10)13(21)20-7-9(8-20)19-14-17-5-2-6-18-14/h1-6,9H,7-8H2,(H,17,18,19)
    • InChI Key: RRTDPXKXRXRNME-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C(N1CC(C1)NC1N=CC=CN=1)=O)F

Computed Properties

  • Exact Mass: 290.09791734g/mol
  • Monoisotopic Mass: 290.09791734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.1Ų

N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine Pricemore >>

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Additional information on N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine

Introduction to N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2034420-61-4)

N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034420-61-4, represents a novel molecular structure that combines the functionalities of azetidine and pyrimidine moieties, making it a promising candidate for various therapeutic applications. The presence of 2,6-difluorobenzoyl group in its molecular framework introduces unique electronic and steric properties, which are crucial for modulating biological interactions.

The compound's structure is characterized by a pyrimidine ring connected to an azetidine ring via an amide linkage. This configuration allows for multiple sites of interaction with biological targets, making it a versatile scaffold for drug design. The pyrimidin-2-amine moiety is particularly noteworthy, as it is frequently employed in medicinal chemistry due to its ability to form hydrogen bonds and participate in hydrophobic interactions, which are essential for binding affinity and specificity.

In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs) and other critical biological pathways. N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine has emerged as a compound of interest in this area due to its unique structural features. Studies have demonstrated that the 2,6-difluorobenzoyl group can enhance the compound's solubility and metabolic stability, which are essential properties for any potential therapeutic agent.

The pharmaceutical industry has been increasingly interested in azetidine derivatives due to their potential as scaffolds for drug discovery. Azetidine rings are known for their ability to mimic natural amino acid structures, which can facilitate the design of peptidomimetics. The incorporation of a pyrimidine ring into this framework further expands the chemical space available for drug design, allowing for the exploration of novel pharmacophores.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine has been subjected to virtual screening campaigns to identify potential binding sites on target proteins. These studies have revealed that the compound exhibits promising interactions with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases.

The synthesis of N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2,6-difluorobenzoyl group necessitates specialized synthetic techniques to ensure high yield and purity. Researchers have employed palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to construct the core structure of the molecule. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.

In vitro studies have begun to uncover the biological activity of N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine. Initial experiments have shown that the compound exhibits inhibitory effects on certain kinases and transcription factors, which are key players in various disease pathways. The ability of the pyrimidin-2-amine moiety to interact with these targets suggests that the compound may have therapeutic potential in oncology and immunology.

The impact of fluorine atoms on the biological activity of molecules is well-documented. The presence of two fluorine atoms at the 2 and 6 positions of the benzoyl group in N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-amine enhances its lipophilicity and metabolic stability, which are critical factors for drug efficacy. Fluoro-substituted compounds often exhibit improved pharmacokinetic properties compared to their non-fluoro counterparts, making them more attractive candidates for clinical development.

Ongoing research aims to further optimize the structure of N-1-(2,6-difluorobenzoyl)azetidin-3-ylpyrimidin-2-am ine by modifying various functional groups within its framework. By leveraging structure-based drug design approaches, scientists hope to enhance its binding affinity and selectivity towards specific biological targets. Additionally, exploring derivatives of this compound may uncover new therapeutic agents with improved safety profiles.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds like N -1-( 2 , 6 -difluorobenzoy l ) azet id ine -3 - y l p y rim id ini ne - 2 - ami ne . HTS allows researchers to rapidly test thousands of compounds against various biological targets, enabling the identification of promising candidates for further development. This approach has been instrumental in advancing drug discovery programs across multiple therapeutic areas.

The future prospects for N -1-( 2 , 6 -dif luoro benz oy l ) az et id ine - 3 - y l p y rim id i n e - 2 - am ine remain promising as ongoing research continues to elucidate its mechanisms of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications. As our understanding of disease biology evolves, compounds like this one will play a crucial role in developing innovative treatments.

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